Methyl 4,5-dimethoxy-2-{[(3-methylpiperidin-1-yl)carbonothioyl]amino}benzoate
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Overview
Description
Methyl 4,5-dimethoxy-2-{[(3-methylpiperidin-1-yl)carbonothioyl]amino}benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoate core substituted with methoxy groups and a piperidine derivative, making it an interesting subject for chemical studies.
Preparation Methods
The synthesis of Methyl 4,5-dimethoxy-2-{[(3-methylpiperidin-1-yl)carbonothioyl]amino}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzoate core: The starting material, 4,5-dimethoxybenzoic acid, is esterified using methanol and a strong acid catalyst to form methyl 4,5-dimethoxybenzoate.
Introduction of the piperidine moiety: The ester is then reacted with 3-methylpiperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 4,5-dimethoxy-2-{[(3-methylpiperidin-1-yl)carbonothioyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonothioyl group can be reduced to a thiol or a corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium hydride and alkyl halides.
Scientific Research Applications
Methyl 4,5-dimethoxy-2-{[(3-methylpiperidin-1-yl)carbonothioyl]amino}benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4,5-dimethoxy-2-{[(3-methylpiperidin-1-yl)carbonothioyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Methyl 4,5-dimethoxy-2-{[(3-methylpiperidin-1-yl)carbonothioyl]amino}benzoate can be compared with similar compounds such as:
Methyl 4,5-dimethoxy-2-nitrobenzoate: This compound has a nitro group instead of the piperidine moiety, leading to different chemical and biological properties.
Methyl 4,5-dimethoxybenzoate: Lacks the piperidine and carbonothioyl groups, making it less complex and with different reactivity.
Methyl 4,5-dimethoxy-2-aminobenzoate: Contains an amino group instead of the piperidine derivative, resulting in different applications and reactivity.
Properties
Molecular Formula |
C17H24N2O4S |
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Molecular Weight |
352.5 g/mol |
IUPAC Name |
methyl 4,5-dimethoxy-2-[(3-methylpiperidine-1-carbothioyl)amino]benzoate |
InChI |
InChI=1S/C17H24N2O4S/c1-11-6-5-7-19(10-11)17(24)18-13-9-15(22-3)14(21-2)8-12(13)16(20)23-4/h8-9,11H,5-7,10H2,1-4H3,(H,18,24) |
InChI Key |
HABOFAYMUWTFID-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C(=S)NC2=CC(=C(C=C2C(=O)OC)OC)OC |
Origin of Product |
United States |
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